(2-Carboxyethyl)triphenylphosphonium bromide
Overview
Description
“(2-Carboxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C21H20BrO2P . It is a solid substance that appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of “(2-Carboxyethyl)triphenylphosphonium bromide” involves the use of a high-pressure stainless-steel autoclave charged with epoxide and an appropriate amount of biphenyl .Molecular Structure Analysis
The molecular structure of “(2-Carboxyethyl)triphenylphosphonium bromide” is represented by the SMILES notation [Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
“(2-Carboxyethyl)triphenylphosphonium bromide” has been used in the synthesis of cyclic carbonate from epoxides and carbon dioxide . It has also been used in the preparation of mitochondriotropic liposomes .Physical And Chemical Properties Analysis
“(2-Carboxyethyl)triphenylphosphonium bromide” is a solid substance at 20 degrees Celsius . It has a molecular weight of 415.27 .Scientific Research Applications
C-C Bond Formation (Olefination)
(2-Carboxyethyl)triphenylphosphonium bromide: serves as a valuable reagent for C-C bond formation reactions. Specifically, it is employed in olefination reactions, where it facilitates the coupling of carbonyl compounds (such as aldehydes or ketones) with phosphonium ylides. The Wittig reaction, a classic example of olefination, converts carbonyl compounds into alkenes using phosphonium ylides. Researchers utilize this reaction to synthesize complex organic molecules and natural products .
Carbon Dioxide Fixation Catalyst
This phosphonium salt also finds application as a catalyst in carbon dioxide (CO2) fixation reactions. CO2 fixation is crucial for sustainable chemistry and environmental remediation. By promoting the conversion of CO2 into valuable organic compounds, (2-Carboxyethyl)triphenylphosphonium bromide contributes to efforts aimed at reducing greenhouse gas emissions and utilizing CO2 as a feedstock .
Cell Culture and Transfection
Researchers working in cell biology and molecular biology employ (2-Carboxyethyl)triphenylphosphonium bromide in cell culture experiments. It enhances transfection efficiency by facilitating the delivery of nucleic acids (such as plasmid DNA or siRNA) into cells. The compound’s positive charge helps overcome cellular barriers, allowing efficient gene expression studies and functional assays .
Flow Cytometry Applications
Flow cytometry, a powerful technique for analyzing and sorting cells, benefits from the use of (2-Carboxyethyl)triphenylphosphonium bromide. Researchers label cells with fluorescent probes containing this compound, enabling precise detection and quantification of specific cell populations. Its stability and compatibility with various fluorophores make it a valuable tool in immunophenotyping, apoptosis studies, and cell cycle analysis .
Cancer Research
In cancer research, (2-Carboxyethyl)triphenylphosphonium bromide plays a role in developing targeted therapies. By conjugating it with anticancer drugs or imaging agents, scientists create multifunctional compounds. These conjugates selectively accumulate in tumor cells due to their positive charge and mitochondrial targeting properties. Consequently, they enhance drug delivery, imaging, and photodynamic therapy for cancer treatment .
Chromatography Applications
The compound’s lipophilic nature and positive charge make it suitable for use in liquid chromatography. Scientists utilize it as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). By forming ion pairs with analytes, it improves retention and separation, especially for polar or charged compounds. This application aids in pharmaceutical analysis, environmental monitoring, and metabolomics studies .
Safety And Hazards
“(2-Carboxyethyl)triphenylphosphonium bromide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P.BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKRDNIULHRLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carboxyethyl)triphenylphosphonium bromide | |
CAS RN |
51114-94-4 | |
Record name | Phosphonium, (2-carboxyethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51114-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 51114-94-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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